molecular formula C10H11F3OS B15320095 (R)-1-(3-((Trifluoromethyl)thio)phenyl)propan-2-ol

(R)-1-(3-((Trifluoromethyl)thio)phenyl)propan-2-ol

Cat. No.: B15320095
M. Wt: 236.26 g/mol
InChI Key: YPAOYRANLLSZBB-SSDOTTSWSA-N
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Description

(2R)-1-{3-[(trifluoromethyl)sulfanyl]phenyl}propan-2-ol is a chiral compound featuring a trifluoromethylsulfanyl group attached to a phenyl ring, which is further connected to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of phenyl sulfides using reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . The reaction proceeds through the formation of a thiocarbonyl fluoride intermediate, which then reacts with the phenyl ring to introduce the trifluoromethylsulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-{3-[(trifluoromethyl)sulfanyl]phenyl}propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The trifluoromethylsulfanyl group can be reduced under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used for oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: The major product is the corresponding ketone.

    Reduction: The major product is the reduced form of the trifluoromethylsulfanyl group.

    Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

(2R)-1-{3-[(trifluoromethyl)sulfanyl]phenyl}propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-1-{3-[(trifluoromethyl)sulfanyl]phenyl}propan-2-ol involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its binding affinity to target proteins and enzymes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-1-{3-[(difluoromethyl)sulfanyl]phenyl}propan-2-ol
  • (2R)-1-{3-[(methylthio)sulfanyl]phenyl}propan-2-ol

Uniqueness

(2R)-1-{3-[(trifluoromethyl)sulfanyl]phenyl}propan-2-ol is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical and physical properties compared to its analogs. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11F3OS

Molecular Weight

236.26 g/mol

IUPAC Name

(2R)-1-[3-(trifluoromethylsulfanyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H11F3OS/c1-7(14)5-8-3-2-4-9(6-8)15-10(11,12)13/h2-4,6-7,14H,5H2,1H3/t7-/m1/s1

InChI Key

YPAOYRANLLSZBB-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CC1=CC(=CC=C1)SC(F)(F)F)O

Canonical SMILES

CC(CC1=CC(=CC=C1)SC(F)(F)F)O

Origin of Product

United States

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